PDE10 vs. PI3K Target Engagement: Core Scaffold Engages Phosphodiesterase, Not Lipid Kinase
The unsubstituted 6H-imidazo[1,2-c]quinazolin-5-one core (the oxidized/aromatized form of the target compound) has been co-crystallized with human phosphodiesterase 10 (PDE10) at 2.60 Å resolution, demonstrating direct occupancy of the PDE10 active site (PDB ID: 5SGE) [1]. This establishes an intrinsic target engagement profile distinct from substituted derivatives: copanlisib (BAY 80-6946), which bears a 7-methoxy-8-(3-morpholinopropoxy) substitution and a 5-aminopyrimidinecarboxamide side chain, targets PI3Kα with IC₅₀ = 0.5 nM and shows no reported PDE10 activity [2]. Similarly, PIK-90 inhibits PI3Kα with IC₅₀ = 11 nM and DNA-PK with IC₅₀ = 13 nM, but is not characterized against PDE10 . The core scaffold's ability to engage a phosphodiesterase rather than a lipid kinase demonstrates that the unsubstituted heterocycle samples a fundamentally different biological target space than its elaborated analogs, making it a distinct starting point for PDE-focused programs.
| Evidence Dimension | Primary target engagement (crystallographically confirmed) |
|---|---|
| Target Compound Data | Direct binding to PDE10 active site (co-crystal structure PDB 5SGE, 2.60 Å resolution); oxidized core scaffold (6H-imidazo[1,2-c]quinazolin-5-one) occupies the cAMP/cGMP substrate pocket |
| Comparator Or Baseline | Copanlisib: PI3Kα IC₅₀ = 0.5 nM, PI3Kδ IC₅₀ = 0.7 nM; no PDE10 binding reported. PIK-90: PI3Kα IC₅₀ = 11 nM, DNA-PK IC₅₀ = 13 nM; no PDE10 data available |
| Quantified Difference | Target class divergence: phosphodiesterase (target compound) vs. lipid kinase (copanlisib, PIK-90); quantitative affinity comparison not feasible due to distinct target classes |
| Conditions | X-ray crystallography: human PDE10A catalytic domain co-crystallized with 6H-imidazo[1,2-c]quinazolin-5-one, 2.60 Å, space group P 21 21 21 [1]. PI3K inhibition: HTRF biochemical assay with PIP2 substrate, 15 min preincubation [2]. PIK-90: ATP-competitive inhibition, recombinant p110 isoforms |
Why This Matters
A procurement decision for the unsubstituted core vs. a pre-functionalized PI3K inhibitor is a decision about which target class to explore; the core scaffold enables PDE programs inaccessible to PIK-90 or copanlisib.
- [1] PDB 5SGE: Crystal Structure of human phosphodiesterase 10 in complex with 6H-imidazo[1,2-c]quinazolin-5-one. RCSB Protein Data Bank. Deposited 2022-02-01. Resolution 2.60 Å. doi:10.2210/pdb5SGE/pdb View Source
- [2] Liu N, Rowley BR, Bull CO, Schneider C, Haegebarth A, Schatz CA, Fracasso PR, Wilkie DP, Hentemann M, Wilhelm SM, Scott WJ, Mumberg D, Ziegelbauer K. BAY 80-6946 is a highly selective intravenous PI3K inhibitor with potent p110α and p110δ activities in tumor cell lines and xenograft models. Mol Cancer Ther. 2013;12(11):2319-2330. doi:10.1158/1535-7163.MCT-12-0993-T View Source
